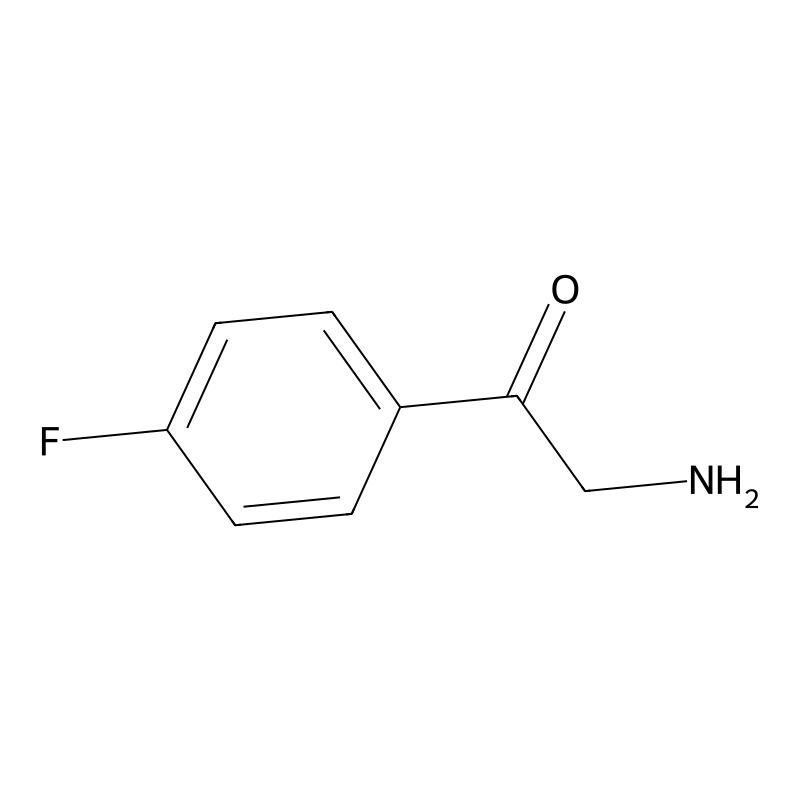

2-Amino-1-(4-fluorophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2-Amino-1-(4-fluorophenyl)ethanone, also known as 2-FA, is an organic compound that can be synthesized through various methods. One common method involves the reaction of 4-fluoroacetophenone with ammonia under specific conditions. [PubChem, "2-Amino-1-(4-fluorophenyl)ethanone", ]

Potential Applications:

Research suggests that 2-FA might possess various properties relevant to scientific fields, including:

Neuroscience

Studies have explored the potential of 2-FA to interact with specific neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. However, these investigations are primarily limited to preclinical studies and require further research to understand its mechanisms and potential therapeutic applications. [EMCDDA, "2-Amino-1-(4-fluorophenyl)ethanone (2-FA)", ]

Material Science

Research on the potential applications of 2-FA derivatives in material science is ongoing. For example, studies have investigated the use of 2-FA derivatives in the development of new types of liquid crystals and organic light-emitting diodes (OLEDs). [ScienceDirect, "Synthesis and properties of novel 2-amino-1-aryl-ethanones as potential nonlinear optical materials", ]

2-Amino-1-(4-fluorophenyl)ethanone is an organic compound characterized by its amine and ketone functional groups, along with a fluorinated phenyl ring. Its molecular formula is C₈H₉FNO, and it features a structure where the amino group is attached to the second carbon of an ethane chain, which is also bonded to a carbonyl group adjacent to a para-fluorophenyl group. This specific arrangement gives the compound unique chemical properties and potential biological activities.

- Oxidation: The amino group can be oxidized to form nitro or imino derivatives.

- Reduction: The ketone can be reduced to yield alcohol derivatives.

- Substitution Reactions: The fluorine atom on the phenyl ring can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

The synthesis of 2-Amino-1-(4-fluorophenyl)ethanone typically involves the reaction of 4-fluoroacetophenone with ammonia or an amine source under controlled conditions. Common solvents used in this reaction include ethanol or methanol. The process may also require a catalyst to enhance reaction efficiency. After synthesis, purification methods such as recrystallization are employed to obtain the final product in a pure form .

The compound has several applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.

- Material Science: Research is ongoing into its derivatives for use in organic light-emitting diodes (OLEDs) and other electronic materials.

- Chemical Research: It is utilized in biochemical assays to study enzyme activity and protein interactions.

Several compounds share structural similarities with 2-Amino-1-(4-fluorophenyl)ethanone, highlighting its unique characteristics:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-Amino-1-(2-bromo-4-fluorophenyl)ethanone | 0.94 | Contains bromo substituent instead of a second amino group |

| 2-Aminoacetophenone | 0.78 | Lacks fluorine but has similar amine and ketone functionalities |

| 1-(4-Fluorophenyl)propan-1-one | 0.80 | Ketone structure without the amino group |

| 2-Bromo-1-(4-fluorophenyl)ethanone | 0.82 | Similar core structure but includes a bromo substituent |

Uniqueness: The distinct combination of the amino group with a para-fluoro substituent differentiates 2-Amino-1-(4-fluorophenyl)ethanone from its analogs, providing it with unique reactivity and biological properties that warrant further study .